REACTION_SMILES
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[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[S:9][CH2:10][CH:11]([C:12](=[O:13])[OH:14])[CH2:15][CH2:16][C:17](=[O:18])[OH:19].[CH3:20][O:21][CH2:22][CH2:23][NH2:24]>>[SH:9][CH2:10][CH:11]([C:12](=[O:13])[OH:14])[CH2:15][CH2:16][C:17](=[O:18])[OH:19]
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Name
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O=C(O)CCC(CSC(=O)c1ccccc1)C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCC(CSC(=O)c1ccccc1)C(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCN
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Name
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Type
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product
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Smiles
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O=C(O)CCC(CS)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |